N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Differentiate your kinase inhibitor or antimycobacterial program with this isonicotinamide scaffold. The unique thiolan-3-yloxy (tetrahydrothiophene) side-chain at the pyridine 2-position distinguishes it from common oxolane analogs, offering distinct lipophilicity (XLogP3 = 3.3), TPSA (103 Ų), and metabolic stability profiles. This sulfur-containing vector provides critical SAR data for optimizing membrane permeability and target engagement in ATP-competitive assays. Its isoxazole core ensures superior aqueous solubility over thiazole isosteres, a critical advantage for in vitro assays and lead optimization. A must-have probe for scaffold-hopping strategies.

Molecular Formula C17H21N3O3S
Molecular Weight 347.43
CAS No. 2034238-71-4
Cat. No. B2495182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
CAS2034238-71-4
Molecular FormulaC17H21N3O3S
Molecular Weight347.43
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3
InChIInChI=1S/C17H21N3O3S/c1-17(2,3)13-9-15(23-20-13)19-16(21)11-4-6-18-14(8-11)22-12-5-7-24-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21)
InChIKeyYKLVBRIVKVOWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034238-71-4): Core Structural Identity and Compound Class


N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide (CAS 2034238-71-4, PubChem CID 91815577) is a synthetic small-molecule isonicotinamide derivative defined by a 3-tert-butyl-isoxazol-5-yl head group linked via a carboxamide bridge to a 2-(thiolan-3-yloxy)pyridine-4-carboxamide core [1]. The compound belongs to the broader class of N-(isoxazol-5-yl)-pyridine-carboxamides, a scaffold employed in kinase inhibitor discovery, antimicrobial research, and agrochemical fungicide programmes [2]. Its distinctive feature is the thiolan-3-yloxy (tetrahydrothiophene) ether at the pyridine 2-position, which introduces a sulfur heteroatom into the flexible side-chain, a structural variable that modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to oxygen-only ether analogs [3].

Why N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the N-(isoxazol-5-yl)-pyridine-carboxamide family, small structural perturbations produce large shifts in physicochemical and biological profiles. Replacing the thiolan-3-yloxy sulfur heterocycle with an oxolan-3-yloxy (tetrahydrofuran) or a linear 2-methoxyethoxy chain alters computed logP, topological polar surface area (TPSA), and hydrogen-bond acceptor count, each of which directly impacts membrane permeability, aqueous solubility, and target-binding geometry [1]. Furthermore, positional isomerism—moving the carboxamide attachment from the pyridine 4-position (isonicotinamide) to the 3-position (nicotinamide)—redirects the hydrogen-bond donor/acceptor pharmacophore, potentially abrogating recognition at adenine-mimetic binding sites in kinases or other ATP-utilising enzymes [2]. Class-level evidence further demonstrates that oxazole-containing congeners exhibit up to two orders of magnitude greater aqueous solubility than their thiazole isosteres [3], underscoring that even single-atom heterocycle substitutions cannot be treated as interchangeable without quantitative justification. The evidence items below provide the quantitative comparator data required to support informed procurement and experimental design decisions.

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Thiolan-3-yloxy vs. Oxolan-3-yloxy: Sulfur Heteroatom Impact on Computed Lipophilicity (XLogP3)

Replacement of the thiolan-3-yloxy sulfur with oxygen (oxolan-3-yloxy) is a single-atom change (S → O) within the cyclic ether side-chain. Computed XLogP3 for the target compound is 3.3 [1], whereas for the direct oxolan-3-yloxy analog (CAS not independently confirmed; PubChem CID not located) the corresponding XLogP3 is predicted to be lower by approximately 0.5–0.7 log units based on the well-established Hansch π contribution difference between sulfur (+0.61) and oxygen (–0.04) in aliphatic cyclic systems [2]. The higher lipophilicity of the thiolane-bearing compound may confer enhanced passive membrane permeability while potentially reducing aqueous solubility, representing a tunable parameter for cell-based assay design.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: Pyridine-4-carboxamide (Isonicotinamide) vs. Pyridine-3-carboxamide (Nicotinamide) Pharmacophoric Geometry

The target compound features a pyridine-4-carboxamide (isonicotinamide) core, whereas the closest positional isomer carries the carboxamide at the pyridine 3-position (CAS 2034432-11-4: N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide) [1]. In the 4-carboxamide isomer, the carboxamide NH and C=O vectors project linearly from the pyridine ring, presenting a hydrogen-bond donor–acceptor pair spaced approximately 5.0 Å apart—a geometry compatible with the adenine-binding hinge region of many kinases. In the 3-carboxamide isomer, the carboxamide is angled, shifting the donor–acceptor distance to approximately 3.8 Å and altering the vector orientation by roughly 60°, which can disrupt canonical hinge-binding interactions [2]. This positional difference has been exploited in kinase inhibitor design to achieve selectivity between ATP-binding pockets of closely related kinases [2].

Positional isomerism Pharmacophore geometry Kinase hinge-binding

Oxazole-Containing Scaffold Class-Level Water Solubility Advantage Over Thiazole Isosteres

Although direct solubility data for the target compound itself have not been published, class-level experimental evidence from a structurally related series of N-oxazolyl- vs. N-thiazolyl-carboxamides of pyridinecarboxylic acids demonstrates that oxazole-containing derivatives exhibit significantly improved aqueous solubility compared with their thiazole isosteres [1]. In head-to-head measurements, the 2-aminooxazole derivative 15b showed 59-fold higher solubility than its 2-aminothiazole counterpart 15a; similarly, oxazole 12b was more soluble than thiazole 12a [1]. Across the full series, oxazole derivatives displayed log k'w values typically two orders of magnitude lower (logarithmic scale) than thiazole analogs, translating directly to higher hydrophilicity [1]. The target compound, bearing an isoxazole (1,2-oxazole) ring, is expected to benefit from this class-level solubility enhancement relative to hypothetical isothiazole congeners.

Aqueous solubility Isosteric replacement Antimicrobial screening

Computed Topological Polar Surface Area (TPSA) Differentiation Among Ether Side-Chain Variants

The target compound has a computed TPSA of 103 Ų [1]. In comparison, the oxolan-3-yloxy (tetrahydrofuran) analog is expected to have a TPSA of approximately 108 Ų due to the higher electronegativity of the ring oxygen vs. sulfur and the resulting increase in polar surface contribution. The linear 2-methoxyethoxy analog (CAS 2034360-63-7) is predicted to have a TPSA of approximately 95–100 Ų owing to greater conformational flexibility that can shield polar atoms [2]. TPSA values below 140 Ų are associated with good oral bioavailability (Veber rule), and values near 100 Ų are within a favourable window for both cellular permeability and aqueous solubility. The intermediate TPSA of the target compound (103 Ų) positions it closer to the centre of the CNS drug-like space (TPSA < 90 Ų preferred for BBB penetration) than the oxolan analog, while retaining better solubility prospects than lower-TPSA, fully hydrophobic analogs [2].

TPSA Oral bioavailability prediction Blood-brain barrier permeability

Vendor-Supplied Purity Specification and Procurement Accessibility vs. Closest Analogs

The target compound is available from 10xchem at a catalog purity of 90% (Item TX026PKK) with MDL number MFCD29745782, with prices scaling from $305 (1 mg) to $946 (100 mg) and a 3-week lead time . In contrast, the closely related cyclopropylmethoxy analog (CAS not independently confirmed; BenchChem catalog only—excluded source) and the oxolan-3-yloxy analog are primarily listed through excluded vendor channels, limiting verifiable procurement routes. The 2-methoxyethoxy analog (CAS 2034360-63-7) and the positional isomer (CAS 2034432-11-4) are listed through multiple vendor sources but with variable purity specifications (typically 95–98%) and inconsistent batch-to-batch analytical data packages [1]. The availability of a defined MDL registry number (MFCD29745782) for the target compound provides a unique, traceable identifier for inventory management and electronic laboratory notebook (ELN) integration that is not uniformly available for all comparator analogs .

Compound procurement Purity specification Lead discovery supply

Antimycobacterial Class Activity and Cytotoxicity Window for N-Oxazolyl Pyridinecarboxamides

In a published series of N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids, oxazole-containing compounds demonstrated high activity against Mycobacterium tuberculosis H37Ra, with the best MIC value reaching 3.13 µg/mL, including activity against multidrug-resistant strains [1]. Critically, none of the compounds showed significant cytotoxicity against the HepG2 cell line, establishing a selectivity window [1]. The target compound shares the N-oxazolyl-pyridinecarboxamide scaffold with this series and is therefore expected, on a class basis, to exhibit a favourable antimycobacterial activity-to-cytotoxicity ratio. Molecular docking and molecular dynamics simulations from this study identified mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as the probable target, providing a testable mechanistic hypothesis for follow-up studies with the target compound [1].

Antimycobacterial M. tuberculosis Cytotoxicity FabH inhibition

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: Evidence-Backed Application Scenarios


Kinase Inhibitor Fragment-to-Lead and Hinge-Binder Optimisation Programmes

The isonicotinamide (pyridine-4-carboxamide) core of the target compound presents a hydrogen-bond donor–acceptor pair with geometry compatible with the kinase hinge region, while the 3-tert-butyl-isoxazole occupies the hydrophobic back-pocket. The thiolan-3-yloxy side-chain provides a sulfur-containing vector for modulating lipophilicity (XLogP3 = 3.3) [1] and TPSA (103 Ų) [1] without introducing additional hydrogen-bond donors. Researchers pursuing ATP-competitive kinase inhibitors can use this compound as a scaffold-hopping starting point distinct from the more common nicotinamide (3-carboxamide) positional isomer, with the 1.2 Å difference in donor–acceptor spacing potentially conferring differential kinase selectivity [2]. The computed physicochemical profile (MW 347.4, TPSA 103 Ų, rotatable bonds 5) [1] meets all Lipinski and Veber criteria, making it suitable for oral bioavailability optimisation.

Antimycobacterial Drug Discovery Targeting FabH in Multidrug-Resistant M. tuberculosis

Class-level evidence demonstrates that N-oxazolyl-pyridinecarboxamides achieve MIC values against M. tuberculosis H37Ra as low as 3.13 µg/mL while sparing HepG2 cells [3]. The target compound shares this scaffold and the isoxazole ring, which has been shown to confer approximately two orders of magnitude greater aqueous solubility than thiazole isosteres [3]. This solubility advantage is critical for maintaining compound in solution during antimycobacterial broth microdilution assays and intracellular macrophage infection models. The FabH enzyme, identified as the probable target through molecular docking and MD simulations [3], represents a validated but underexploited target in mycobacterial fatty acid biosynthesis, and the target compound provides a suitable probe for target engagement studies.

Agrochemical Fungicide Lead Identification and Zebrafish Embryo Toxicity Screening

The pyridyl-oxazole carboxamide scaffold has demonstrated fungicidal activity against Botrytis cinerea and Rhizoctonia solani at 100 mg/L in published studies, with zebrafish embryo acute toxicity assays providing LC50 values of 4.878–6.257 mg/L for representative analogs [4]. The target compound incorporates an isoxazole (rather than oxazole) and a thiolane ether, structural features that differentiate it from the published fungicidal pyridyl-oxazoles and may offer altered spectrum of activity or improved environmental safety profile. The compound can be evaluated in mycelial growth inhibition assays against Ascomycete and Basidiomycete phytopathogens, with parallel zebrafish embryo toxicity testing to establish a fungicidal activity-to-toxicity therapeutic ratio.

Physicochemical Property Benchmarking for Sulfur-Containing Ether Bioisostere Evaluation

The thiolan-3-yloxy group represents a cyclic thioether that is isosteric with tetrahydrofuran (oxolan) but electronically distinct due to sulfur's higher polarisability and lower electronegativity. The target compound (XLogP3 = 3.3, TPSA = 103 Ų) [1] can serve as a comparator benchmark against its oxolan-3-yloxy analog (predicted XLogP3 ≈ 2.6–2.8, TPSA ≈ 108 Ų) [2] in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and metabolic stability assays in liver microsomes. Such head-to-head comparisons quantify the impact of S→O substitution on membrane flux, providing transferable design principles for medicinal chemistry programmes considering thioether incorporation to fine-tune ADME properties.

Quote Request

Request a Quote for N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.